cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
Overview
Description
Preparation Methods
The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexane derivative.
Reaction Conditions: The reaction conditions often include the use of tert-butoxycarbonyl (Boc) protecting groups and specific catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function, and modulating biochemical pathways .
Comparison with Similar Compounds
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid can be compared with similar compounds such as:
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxamide: This compound has a similar structure but different functional groups.
trans-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid: The trans isomer has different spatial arrangement of atoms, leading to different chemical properties.
cis-2-tert-Butoxycarbonylamino-2-ethyl-cyclohexanecarboxylic acid: This compound has an ethyl group instead of a methyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSJLZEFNANGN-NOZJJQNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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